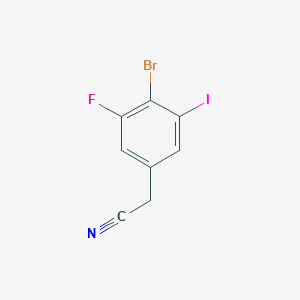
4-Bromo-3-fluoro-5-iodophenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-fluoro-5-iodophenylacetonitrile is an organic compound with the molecular formula C8H3BrFIN It is a halogenated derivative of phenylacetonitrile, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring
Méthodes De Préparation
The synthesis of 4-Bromo-3-fluoro-5-iodophenylacetonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: The introduction of bromine, fluorine, and iodine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Nitrile Formation: The acetonitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by a nitrile group (CN).
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions include controlled temperature, pressure, and the use of specific solvents and catalysts.
Analyse Des Réactions Chimiques
4-Bromo-3-fluoro-5-iodophenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) on the benzene ring can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The nitrile group (CN) can be reduced to an amine group (NH2) using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives. For example, the nitrile group can be oxidized to a carboxylic acid group (COOH) using oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Bromo-3-fluoro-5-iodophenylacetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its unique chemical structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its halogenated nature makes it suitable for applications in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-fluoro-5-iodophenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological molecules, affecting their function. For example, it may inhibit the activity of enzymes by binding to their active sites or alter the structure of proteins by forming halogen bonds. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparaison Avec Des Composés Similaires
4-Bromo-3-fluoro-5-iodophenylacetonitrile can be compared with other halogenated phenylacetonitrile derivatives, such as:
4-Bromo-3-fluorophenylacetonitrile: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.
4-Iodo-3-fluorophenylacetonitrile: Lacks the bromine atom, which may affect its interactions with biological targets.
4-Bromo-3-iodophenylacetonitrile: Lacks the fluorine atom, which may influence its chemical stability and reactivity.
The presence of all three halogen atoms (bromine, fluorine, and iodine) in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
Propriétés
Formule moléculaire |
C8H4BrFIN |
|---|---|
Poids moléculaire |
339.93 g/mol |
Nom IUPAC |
2-(4-bromo-3-fluoro-5-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrFIN/c9-8-6(10)3-5(1-2-12)4-7(8)11/h3-4H,1H2 |
Clé InChI |
ARBZUVOHIQKQCP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)Br)I)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


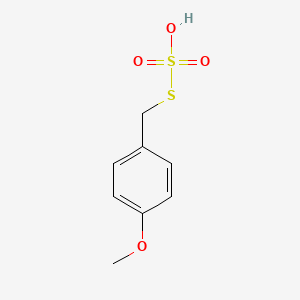
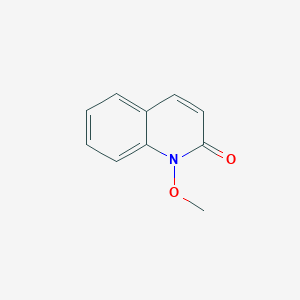


![1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B15206192.png)

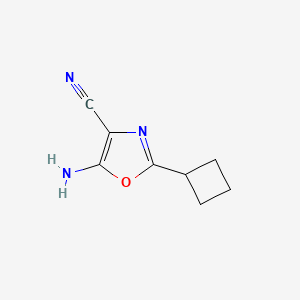
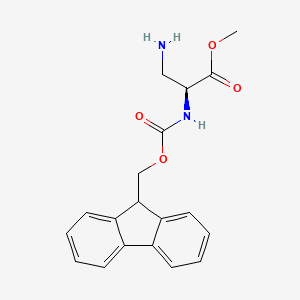
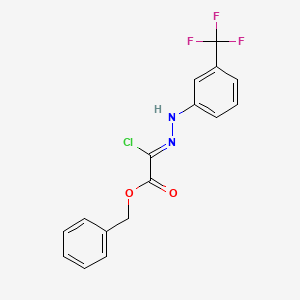
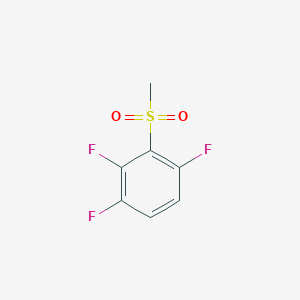
![N-(4-chlorophenyl)-N'-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea](/img/structure/B15206242.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15206247.png)
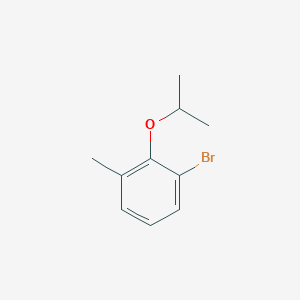
![8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206266.png)
